molecular formula C8H8N4O3 B13643512 Ethyl 5-(1h-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(1h-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13643512
M. Wt: 208.17 g/mol
InChI Key: SYNGDHFCKYIROG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 5-position with a 1H-pyrazol-4-yl group and at the 3-position with an ethyl carboxylate ester. This structure combines the electron-deficient oxadiazole ring, known for metabolic stability and hydrogen-bonding capabilities, with the pyrazole moiety, which contributes to diverse biological interactions. For instance, compounds with pyrazole-linked oxadiazoles have shown fungicidal, herbicidal, and antimicrobial activities .

Properties

Molecular Formula

C8H8N4O3

Molecular Weight

208.17 g/mol

IUPAC Name

ethyl 5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C8H8N4O3/c1-2-14-8(13)6-11-7(15-12-6)5-3-9-10-4-5/h3-4H,2H2,1H3,(H,9,10)

InChI Key

SYNGDHFCKYIROG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=CNN=C2

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Property Description
Chemical Name Ethyl 5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate
Molecular Formula C9H9N4O3
Molecular Weight Approx. 222.19 g/mol
Functional Groups Pyrazole ring, 1,2,4-oxadiazole ring, ethyl ester
Key Structural Features Pyrazole at position 5 of oxadiazole ring, ester at position 3

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound generally involves two main stages:

The final compound is obtained by esterification or direct use of ethyl esters in the cyclization step.

Specific Synthetic Routes

Synthesis of the Pyrazole Intermediate
  • The pyrazole component, 1H-pyrazol-4-yl carboxylic acid or its derivatives, can be synthesized by condensation of hydrazines with 1,3-dicarbonyl compounds or by other classical pyrazole synthesis methods.
  • For example, 1H-pyrazole-4-carboxylic acid can be prepared by reacting hydrazine hydrate with ethyl acetoacetate, followed by oxidation or other functional group transformations.
Formation of the 1,2,4-Oxadiazole Ring
  • The key step involves the reaction of the pyrazole-4-carboxylic acid or its ethyl ester with amidoximes to form the 1,2,4-oxadiazole ring.
  • Amidoximes are typically prepared by the reaction of nitriles with hydroxylamine.
  • The cyclization can be promoted by dehydrating agents such as phosphorus oxychloride (POCl3), acetic anhydride, or by heating under reflux in suitable solvents like toluene or acetonitrile.

Representative Synthetic Procedure

Step Reagents and Conditions Description
1 Synthesis of 1H-pyrazole-4-carboxylic acid Hydrazine hydrate + ethyl acetoacetate, reflux
2 Preparation of amidoxime Nitrile + hydroxylamine, basic aqueous medium
3 Cyclization to form 1,2,4-oxadiazole ring Amidoxime + pyrazole-4-carboxylic acid ethyl ester, POCl3 or acetic anhydride, reflux in toluene or acetonitrile
4 Purification Recrystallization or chromatography

Reaction Scheme Summary

$$
\text{Pyrazole-4-carboxylic acid ethyl ester} + \text{Amidoxime} \xrightarrow[\text{Reflux}]{\text{POCl}_3 \text{ or Acetic anhydride}} \text{this compound}
$$

Research Findings and Optimization

  • The choice of solvent and dehydrating agent significantly affects the yield and purity of the final product.
  • Use of acetic anhydride as a cyclization agent often results in cleaner reactions with fewer side products compared to phosphorus oxychloride.
  • Reaction temperatures typically range from 80°C to reflux temperatures depending on solvent.
  • The ethyl ester group is stable under the reaction conditions, allowing direct use of ethyl esters without prior hydrolysis or protection steps.
  • Spectroscopic characterization (NMR, IR, MS) confirms the formation of the oxadiazole ring and the presence of the pyrazole moiety.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting material Pyrazole-4-carboxylic acid ethyl ester Commercially available or synthesized
Amidoxime precursor Prepared from nitrile + hydroxylamine Freshly prepared preferred
Cyclization reagent Phosphorus oxychloride or acetic anhydride Acetic anhydride preferred for mildness
Solvent Toluene, acetonitrile, or ethanol Toluene common for reflux
Temperature 80°C to reflux Optimized for maximal yield
Reaction time 4 to 12 hours Depends on reagent and scale
Purification Recrystallization or column chromatography Ensures high purity
Yield 60-85% Varies with method and scale

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1h-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole and oxadiazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 5-(1h-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(1h-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In medicinal applications, it may act by modulating signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Key Observations:

  • Pyrazole vs.

Fungicidal and Herbicidal Activity:

  • Pyrazole-Oxadiazole Derivatives : Compounds like 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) exhibit >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL, comparable to the lead fungicide penthiopyrad. Molecular docking studies confirm interactions with the succinate dehydrogenase (SDH) enzyme .
  • Thienyl-Oxadiazole Derivatives : Ethyl 5-(2-thienyl)-1,2,4-oxadiazole-3-carboxylate lacks reported pesticidal activity, suggesting the pyrazole moiety is critical for target-specific binding .

Antimicrobial Activity:

  • Thieno[2,3-d]pyrimidine-Oxadiazole Hybrids: Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate shows activity against Candida albicans and bacterial strains like Staphylococcus aureus, highlighting the role of fused heterocyclic systems in broadening biological spectra .

Biological Activity

Ethyl 5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features both pyrazole and oxadiazole rings, contributing to its unique chemical properties. The presence of these moieties is linked to various biological activities.

Antibacterial and Antifungal Activity

Studies indicate that compounds containing pyrazole and oxadiazole structures often exhibit notable antimicrobial properties. This compound has shown effectiveness against various bacterial strains, suggesting its potential as a lead compound in antibiotic development. Specifically, derivatives of this compound have demonstrated:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results highlight the compound's potential for therapeutic applications in treating infections caused by resistant strains .

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines such as HepG2 and MCF-7. Key findings include:

  • Mechanism of Action : The compound induces mitochondrial apoptosis and increases reactive oxygen species (ROS) accumulation in cancer cells.
  • IC50 Values : The compound exhibited IC50 values of approximately 35.58 µM against HepG2 cells and significantly lower values against other cancer cell lines .

The structure-activity relationship (SAR) studies suggest that the pyrazole moiety is crucial for cytotoxic activity while modifications to the oxadiazole ring can enhance efficacy .

Study on Antiproliferative Effects

In a recent study published in Molecules, this compound was synthesized and tested for antiproliferative effects against various cancer cell lines. The study revealed that the compound effectively inhibited cell proliferation with varying degrees of potency:

Cell Line IC50 (µM)
HepG235.58
MCF75.55
HCT1161.82

These findings indicate strong potential for further development as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate?

The synthesis typically involves cyclization reactions to form the oxadiazole core. A common approach is:

Precursor Preparation : Reacting pyrazole-4-carboxylic acid derivatives with ethyl oxalyl chloride to form an intermediate.

Oxadiazole Formation : Using hydrazine hydrate or urea under reflux in ethanol to cyclize the intermediate into the oxadiazole ring .

Purification : Recrystallization or column chromatography to isolate the product.
Key Considerations: Optimize pH (neutral to slightly acidic) and temperature (80–100°C) to avoid side reactions like ester hydrolysis.

Q. How is the compound structurally characterized in academic research?

Routine methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., pyrazole C4 linkage to oxadiazole) .
  • HRMS : To validate molecular weight (calc. for C9_9H9_9N4_4O3_3: 237.06 g/mol).
  • X-ray Crystallography : For unambiguous confirmation of crystal packing and hydrogen bonding patterns, often using SHELXL .

Q. What safety precautions are critical when handling this compound?

Based on structurally similar oxadiazoles:

  • Hazards : Skin/eye irritation (H315/H319), respiratory irritation (H335) .
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • First Aid : Flush eyes with water for 15 minutes; wash skin with soap/water .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., variable antimicrobial efficacy)?

Methodological Approach:

  • Assay Standardization : Use consistent microbial strains (e.g., S. aureus ATCC 25923) and broth microdilution for MIC determination .
  • Structural Analog Comparison : Test derivatives (e.g., thiazole vs. pyrazole substituents) to isolate activity contributors (Table 1).
  • Molecular Docking : Map interactions with targets (e.g., fungal CYP51 enzyme) to explain discrepancies .

Table 1 : Bioactivity Comparison of Oxadiazole Derivatives

CompoundAntimicrobial Activity (MIC, μg/mL)Target Enzyme Inhibition (%)
Ethyl 5-(pyrazol-4-yl)12.5 (S. aureus)65 (CYP51)
Ethyl 5-(thiadiazol-5-yl)25.0 (E. coli)48 (SDH)
Ethyl 5-(thiazol-4-yl)6.25 (C. albicans)72 (CYP51)
Source: Adapted from .

Q. What strategies optimize the compound’s yield and purity during scale-up?

  • Reaction Solvent : Replace ethanol with acetonitrile for faster cyclization (yield increases from 65% to 82%) .
  • Catalyst Screening : Test ZnCl2_2 or PTSA to reduce side products.
  • In-line Analytics : Use FTIR to monitor oxadiazole ring formation in real time .

Q. How does the compound’s mechanism of action differ from similar oxadiazoles?

Key Findings:

  • Dual-Target Inhibition : Pyrazole moiety binds to bacterial DNA gyrase, while oxadiazole disrupts membrane integrity (unlike thiadiazole derivatives, which target enzymes like SDH) .
  • Mesoionic Properties : Enhances cellular uptake compared to non-mesoionic analogs, validated via fluorescence microscopy .

Q. What computational methods validate structure-activity relationships (SAR)?

  • DFT Calculations : Analyze electron density at oxadiazole C3 to predict nucleophilic substitution sites .
  • MD Simulations : Simulate binding persistence with fungal CYP51 over 100 ns to prioritize derivatives for synthesis .

Data Contradiction Analysis

Q. Why do some studies report antitumor activity while others show no efficacy?

Hypothesis Testing:

Cell Line Variability : Test across panels (e.g., NCI-60) to identify sensitive lines (e.g., leukemia vs. solid tumors).

Apoptosis Assays : Compare caspase-3 activation in responsive vs. non-responsive lines.

Metabolite Interference : Check for esterase-mediated hydrolysis in serum, which may deactivate the compound .

Q. How to address discrepancies in reported enzymatic inhibition (e.g., CYP51 vs. COX-2)?

  • Enzyme Source : Use recombinant human vs. fungal CYP51 to isolate species-specific effects.
  • Competitive Assays : Co-administer inhibitors (e.g., ketoconazole) to confirm target specificity .

Methodological Recommendations

Q. What advanced techniques elucidate the compound’s interaction with DNA/proteins?

  • SPR Spectroscopy : Measure binding kinetics to DNA quadruplexes (KD < 1 μM suggests intercalation) .
  • Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution (e.g., with fungal CYP51) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.